molecular formula C26H31N3OS B14122086 Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]-

Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]-

Cat. No.: B14122086
M. Wt: 433.6 g/mol
InChI Key: QOLYCOJQUSUCGR-LJQANCHMSA-N
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Description

Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]- is a complex heterocyclic compound. It belongs to the class of benzodiazepines, which are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties . This compound’s unique structure combines a thiazole ring with a benzodiazepine core, making it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]- typically involves multiple steps. One common method includes the regioselective electrophilic cyclization of 3-[(2-alken-1-yl)sulfanyl]-4H-1,2,4-triazoles . The reaction conditions often involve the use of halogenating agents such as selenium tetrahalogenides or tellurium tetrahalogenides. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to receptors in the central nervous system, modulating neurotransmitter release and activity. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, its anticonvulsant properties may involve the modulation of GABAergic pathways .

Comparison with Similar Compounds

Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]- can be compared with other similar compounds such as:

Biological Activity

Thiazolo[3,2-b][2,4]benzodiazepines are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the specific compound Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]- , exploring its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of thiazolo[3,2-b][2,4]benzodiazepines typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The compound in focus contains a thiazole ring fused with a benzodiazepine structure, which is known for its ability to interact with multiple biological targets.

Biological Activity Overview

1. Antimicrobial Activity:
Research has demonstrated that thiazolo[3,2-b][2,4]benzodiazepines exhibit promising antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 62.5 to 200 μg/mL depending on the substituents present on the aryl ring .

Table 1: Antimicrobial Activity of Thiazolo[3,2-b][2,4]benzodiazepines

CompoundBacterial StrainMIC (μg/mL)
3cStaphylococcus aureus100
7bEscherichia coli62.5
7aStreptococcus pyogenes100

2. Anticancer Properties:
Thiazolo[3,2-b][2,4]benzodiazepines have also been investigated for their anticancer activity. Compounds derived from this class have shown efficacy against various cancer cell lines. For instance, a derivative demonstrated significant cytotoxicity against human hepatocellular carcinoma cells (HepG2), with an LC50 value indicating low toxicity compared to standard chemotherapeutics .

Table 2: Cytotoxicity of Thiazolo[3,2-b][2,4]benzodiazepines

CompoundCancer Cell LineLC50 (nM)
RD-4HepG29.96
RD-12HepG2>10

3. Anxiolytic Activity:
The anxiolytic potential of thiazolo[3,2-b][2,4]benzodiazepines is noteworthy. Studies have shown that certain derivatives exhibit anxiolytic effects comparable to well-known anxiolytics like diazepam. Behavioral tests indicated that these compounds do not significantly impair muscle tone while providing anti-anxiety effects .

Case Studies

Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of synthesized thiazolo[3,2-b][2,4]benzodiazepines, researchers found that modifications in the side chains significantly influenced antibacterial potency. The presence of specific functional groups enhanced activity against Gram-positive bacteria while maintaining low toxicity profiles .

Case Study 2: Anticancer Screening
A series of thiazolo[3,2-b][2,4]benzodiazepine derivatives were screened for anticancer activity against various human cancer cell lines. One notable derivative showed considerable promise with an LC50 value indicating effective cytotoxicity while being less toxic than traditional chemotherapeutic agents .

Q & A

Q. Basic: How can researchers optimize the synthesis of Thiazolo[3,2-b][2,4]benzodiazepine derivatives to improve yield and purity?

Methodological Answer:

  • Solvent and Catalyst Selection : Use toluene as a solvent with sodium hydride (NaH) for deprotonation, as demonstrated in the synthesis of triazole-thiadiazole hybrids .
  • Recrystallization : Purify intermediates via reflux in ethanol (2–3 hours) followed by recrystallization in DMF-EtOH (1:1) to remove impurities .
  • Monitoring : Track reaction progress using TLC and confirm purity via HPLC with a C18 column (retention time optimization) .

Q. Basic: What analytical techniques are critical for confirming the structural integrity of Thiazolo[3,2-b][2,4]benzodiazepine derivatives?

Methodological Answer:

  • Spectroscopic Confirmation :
    • 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 7.4–8.6 ppm) and carbon signals (e.g., thiazole C-S at ~160 ppm) .
    • IR Spectroscopy : Validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for benzodiazepine rings) .
  • Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages (deviation <0.3% indicates purity) .

Q. Advanced: How can molecular docking resolve contradictions between in vitro and computational activity predictions for these derivatives?

Methodological Answer:

  • Target Selection : Use enzymes like 14-α-demethylase (PDB: 3LD6) to model antifungal activity, as discrepancies often arise from ligand-enzyme binding dynamics .
  • Docking Parameters :
    • Apply AutoDock Vina with Lamarckian genetic algorithms (population size: 150, iterations: 25,000) .
    • Validate poses using RMSD clustering (<2.0 Å threshold) and compare binding energies (ΔG ≤ -8 kcal/mol suggests high affinity) .
  • Follow-Up Assays : Cross-verify docking results with antifungal MIC assays (Candida albicans, Aspergillus fumigatus) to resolve false positives .

Q. Advanced: What strategies address low solubility of Thiazolo[3,2-b][2,4]benzodiazepine derivatives in aqueous media?

Methodological Answer:

  • Structural Modifications :
    • Introduce polar groups (e.g., hydroxyl or carboxylate) at the 4-phenyl position to enhance hydrogen bonding .
    • Use PEGylation or cyclodextrin inclusion complexes for prodrug formulations .
  • Solubility Screening : Test solvents like DMSO-water mixtures (10–20% v/v) or hydrotropic agents (e.g., sodium benzoate) via shake-flask method .

Q. Basic: How should researchers design experiments to evaluate the biological activity of these compounds?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial : Use broth microdilution (CLSI guidelines) with S. aureus and E. coli (concentration range: 1–128 µg/mL) .
    • Cytotoxicity : Screen against HEK-293 cells via MTT assay (IC50 determination) .
  • Positive Controls : Include fluconazole (antifungal) and doxorubicin (cytotoxicity) for comparative analysis .

Q. Advanced: How can AI-driven simulations enhance the development of Thiazolo[3,2-b][2,4]benzodiazepine derivatives?

Methodological Answer:

  • COMSOL Multiphysics Integration :
    • Model reaction kinetics (e.g., Arrhenius parameters for thiazole ring closure) to predict optimal temperatures (70–90°C) .
    • Use machine learning (Random Forest or SVM) to correlate substituent effects with bioactivity (feature importance analysis) .
  • Automated Workflows : Implement robotic synthesis platforms with real-time HPLC feedback for iterative optimization .

Q. Basic: What safety precautions are essential when handling Thiazolo[3,2-b][2,4]benzodiazepine derivatives?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .
  • Waste Disposal : Neutralize acidic/byproduct streams with 10% NaOH before disposal .

Q. Advanced: How can researchers resolve spectral data contradictions (e.g., unexpected NMR shifts) in these derivatives?

Methodological Answer:

  • Dynamic Effects : Assess tautomerism (e.g., thione-thiol equilibrium) via variable-temperature NMR (25–80°C) .
  • X-ray Crystallography : Resolve ambiguous proton environments (e.g., overlapping aromatic signals) with single-crystal diffraction (R-factor <0.05) .
  • DFT Calculations : Compare experimental NMR shifts with B3LYP/6-311+G(d,p)-predicted values (RMSD <0.3 ppm) .

Q. Advanced: What role do chiral centers (e.g., (2R)-2-methylpyrrolidine) play in the bioactivity of these derivatives?

Methodological Answer:

  • Enantioselective Synthesis : Use (R)-BINAP ligands in asymmetric catalysis to isolate >95% ee products .
  • SAR Studies : Compare R vs. S configurations in CYP450 inhibition assays (e.g., CYP3A4 IC50 differences ≥5-fold) .
  • Pharmacophore Modeling : Map steric/electronic contributions of chirality to binding affinity using Schrödinger’s Phase .

Q. Basic: How can researchers ensure reproducibility in synthesizing Thiazolo[3,2-b][2,4]benzodiazepine derivatives?

Methodological Answer:

  • Standardized Protocols : Document reaction parameters (e.g., N2 atmosphere, 0.5°C/min heating rates) .
  • Batch Testing : Replicate syntheses ≥3 times with statistical analysis (RSD <5% for yield/purity) .
  • Open-Source Data : Share NMR spectra and HPLC chromatograms in repositories like Zenodo for peer validation .

Properties

Molecular Formula

C26H31N3OS

Molecular Weight

433.6 g/mol

IUPAC Name

1-methyl-2-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepine

InChI

InChI=1S/C26H31N3OS/c1-19-7-5-14-28(19)15-6-16-30-24-12-10-21(11-13-24)25-20(2)29-18-23-9-4-3-8-22(23)17-27-26(29)31-25/h3-4,8-13,19H,5-7,14-18H2,1-2H3/t19-/m1/s1

InChI Key

QOLYCOJQUSUCGR-LJQANCHMSA-N

Isomeric SMILES

C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)C3=C(N4CC5=CC=CC=C5CN=C4S3)C

Canonical SMILES

CC1CCCN1CCCOC2=CC=C(C=C2)C3=C(N4CC5=CC=CC=C5CN=C4S3)C

Origin of Product

United States

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